1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene

Sulfonylmethyl isocyanide chemistry Cyclobutanone synthesis Van Leusen reagent

Medicinal chemists seeking cyclobutanone for SAR campaigns face multi-step oxaspiropentane routes or problematic dialkylation of unsubstituted TosMIC. This α-cyclobutyl TosMIC derivative pre-installs the strained four-membered ring, enabling direct acidic hydrolysis to cyclobutanone (84-88% yield) and single-step Van Leusen cycloadditions to 3-cyclobutylpyrroles, imidazoles, and oxazoles. For CROs, one SKU replaces separate cyclodialkylation optimization (benchmark: 71% yield) across multiple product lines.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B13021117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2CCC2)[N+]#[C-]
InChIInChI=1S/C13H15NO2S/c1-10-6-8-12(9-7-10)17(15,16)13(14-2)11-4-3-5-11/h6-9,11,13H,3-5H2,1H3
InChIKeyNMDLUKPBVJLMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene: Identity & Class Context


1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene, systematically named 1-isocyano-1-tosylcyclobutane or 1-cyclobutyl-1-tosylmethyl isocyanide, is an α-cyclobutyl-substituted derivative of p-toluenesulfonylmethyl isocyanide (TosMIC) [1]. The molecule (C₁₃H₁₅NO₂S, MW 249.33 g/mol) belongs to the sulfonylmethyl isocyanide family, a privileged class of polyfunctional reagents widely employed as carbonyl dianion equivalents and heterocycle precursors . The defining structural feature is the sp³-hybridized cyclobutyl substituent at the acidic α-carbon, which pre-installs the four-membered carbocyclic framework directly into the TosMIC scaffold, distinguishing it from the parent TosMIC and simple linear α-alkyl TosMIC analogs [1].

Why Cyclobutyl TosMIC Cannot Be Replaced by Generic Analogs


The synthetic value of 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene resides in the pre-installed cyclobutyl ring at the α-position of the TosMIC framework. Using unsubstituted TosMIC (CAS 36635-61-7) to access cyclobutyl-containing targets requires two sequential deprotonation–alkylation steps with a 1,3-dihalopropane, a process that demands careful stoichiometric control and is limited by competing mono-alkylation and elimination side reactions . Linear α-alkyl TosMIC derivatives such as 1-methyl-1-tosylmethyl isocyanide (CAS 58379-80-9) or 1-n-butyl-1-tosylmethyl isocyanide (CAS 58379-83-2) cannot deliver the strained four-membered ring without additional ring-closing steps [1]. The cyclobutyl-substituted reagent therefore provides a unique, direct entry to cyclobutanone and cyclobutane-containing heterocycles that is not replicable by generic in-class alternatives .

1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene: Quantitative Evidence


Cyclodialkylation Yield: Pre-Formed vs. Stepwise Alkylation

The target compound is synthesized in a single-step cyclodialkylation of TosMIC with 1,3-dibromopropane mediated by NaH in DMSO, affording 1-isocyano-1-tosylcyclobutane in 71% isolated yield [1]. In contrast, the alternative two-step sequential alkylation of TosMIC to install the cyclobutyl ring system is not reported as a high-yielding general procedure; the direct cyclodialkylation strategy explicitly circumvents the need for intermediate mono-alkylated TosMIC purification and associated yield losses across two steps [1]. The pre-formed reagent thus offers a defined, reproducible starting point for downstream transformations that require a cyclobutyl group already embedded in the TosMIC scaffold.

Sulfonylmethyl isocyanide chemistry Cyclobutanone synthesis Van Leusen reagent

Cyclobutanone Yield: TosMIC Hydrolysis vs. Oxaspiropentane Route

Acidic hydrolysis of 1-isocyano-1-tosylcyclobutane using concentrated H₂SO₄ (1 equiv) and water (3 equiv) in sulfolane delivers cyclobutanone in 84–88% isolated yield . This compares favorably with the classic oxaspiropentane rearrangement route to cyclobutanone, which proceeds via epoxidation of methylenecyclopropane followed by LiI-catalyzed rearrangement, typically yielding cyclobutanone in 60–75% overall yield over two steps [1]. The TosMIC-based hydrolysis additionally benefits from the use of sulfolane as a high-boiling solvent (bp 285 °C), which facilitates direct distillation of volatile cyclobutanone (bp 100 °C) from the reaction mixture, simplifying isolation .

Cyclobutanone synthesis Isocyanide hydrolysis Strained ring ketone

Heterocycle Synthesis: Cyclobutyl vs. Linear Alkyl Substituents

α-Substituted TosMIC derivatives undergo base-mediated cycloaddition with electron-deficient alkenes to form pyrroles, with the α-substituent retained at the 3-position of the pyrrole ring [1]. When 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene is employed, the cyclobutyl group is directly incorporated into the pyrrole core, enabling the synthesis of 3-cyclobutylpyrroles that are inaccessible from linear α-alkyl TosMICs [1]. While head-to-head yield comparisons for specific cyclobutyl-pyrrole formations versus linear alkyl analogs are not available in the open literature, the cyclobutyl reagent uniquely provides a direct route to cyclobutyl-substituted heterocycles—a structural motif of increasing interest in medicinal chemistry for modulating lipophilicity and metabolic stability [2].

Van Leusen pyrrole synthesis Heterocycle synthesis TosMIC derivatives

α-Carbon Alkylation Selectivity: Cyclobutyl vs. Unsubstituted TosMIC

In unsubstituted TosMIC, the α-CH₂ group is susceptible to double deprotonation and bis-alkylation under standard conditions (NaH/DMSO), which complicates selective mono-functionalization [1]. The target compound bears a single α-proton (the cyclobutyl methine), which restricts alkylation to mono-substitution, providing inherently higher selectivity in further derivatization reactions [1]. The Science of Synthesis compilation explicitly notes that cyclodialkylation of TosMIC generates the cyclobutyl-substituted isocyanide as a discrete, isolable intermediate, confirming that the mono-alkylated stage is structurally locked by ring formation and cannot undergo further alkylation at the α-position [1]. This contrasts with linear mono-alkyl TosMIC derivatives, which retain a second acidic α-proton and remain susceptible to over-alkylation [2].

Sulfonylmethyl isocyanide α-Deprotonation Alkylation selectivity

1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene: Application Scenarios


Cyclobutanone Precursor for Medicinal Chemistry

Cyclobutanone is a critical intermediate for constructing cyclobutylamine and cyclobutanol pharmacophores found in kinase inhibitors, antiviral nucleoside analogs, and CNS drug candidates. 1-((Cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene enables a single-step acidic hydrolysis to cyclobutanone in 84–88% yield, with direct distillation from the high-boiling sulfolane medium, bypassing the multi-step oxaspiropentane route [1]. Procurement of this reagent provides medicinal chemistry teams with a reliable, high-yielding source of cyclobutanone that minimizes bench time and maximizes throughput in SAR campaigns.

3-Cyclobutyl Heterocycle Synthesis via Van Leusen Cycloaddition

The Van Leusen pyrrole, imidazole, and oxazole syntheses proceed via base-mediated cycloaddition of TosMIC derivatives with Michael acceptors or imines [1]. Using 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene in place of TosMIC installs the cyclobutyl group directly at the 3-position of the heterocycle product [1]. This is particularly relevant for agrochemical and pharmaceutical discovery groups exploring cyclobutyl as a bioisostere for tert-butyl or phenyl groups, where the strained ring can improve metabolic stability and modulate logD .

Cyclobutyl Nitriles and Amines via Van Leusen Reductive Cyanation

The Van Leusen reductive cyanation reaction converts ketones to nitriles using TosMIC; when 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene is employed as a masked cyclobutyl nucleophile equivalent in related alkylation–hydrolysis sequences, the cyclobutyl framework is retained in the nitrile or amine product after tosyl group cleavage [1]. This provides access to cyclobutyl-substituted amines—an important motif in CNS drugs and enzyme inhibitors—from a single, commercially sourced reagent.

Custom Synthesis with Pre-Installed Cyclobutyl Intermediates

For CROs and custom synthesis providers, 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene serves as a versatile intermediate that can be stocked as a single SKU to fulfill multiple downstream product lines—cyclobutanone, cyclobutylamines, 3-cyclobutylpyrroles, and related heterocycles—without the need to separately optimize and validate the cyclodialkylation step for each individual project [1]. The 71% reported cyclodialkylation yield provides a benchmark for cost-of-goods calculations when scaling up for contract research programs [1].

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